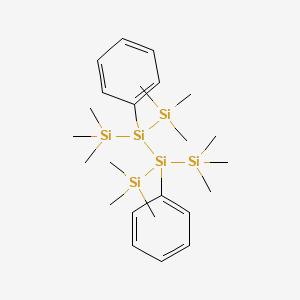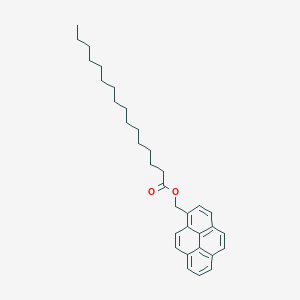
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane is a unique organosilicon compound characterized by its complex structure This compound features a tetrasilane backbone with hexamethyl and diphenyl groups, as well as trimethylsilyl substituents
Vorbereitungsmethoden
The synthesis of 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane typically involves the reaction of tetramethyldisilane with diphenylacetylene in the presence of a catalyst such as sodium methoxide in tetrahydrofuran . This reaction forms a silicon-containing ring system, which is then further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a ligand in organometallic chemistry.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,1,1,4,4,4-Hexamethyl-2,3-diphenyl-2,3-bis(trimethylsilyl)tetrasilane stands out due to its unique combination of hexamethyl, diphenyl, and trimethylsilyl groups. Similar compounds include:
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Hexamethyldisilazane: A useful silanizing agent with two trimethylsilyl groups attached to a nitrogen atom.
Tris(trimethylsilyl)silanol: A reagent used in trifluoromethylation reactions. These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
| 118714-41-3 | |
Molekularformel |
C24H46Si6 |
Molekulargewicht |
503.1 g/mol |
IUPAC-Name |
trimethyl-[phenyl-[phenyl-bis(trimethylsilyl)silyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C24H46Si6/c1-25(2,3)29(26(4,5)6,23-19-15-13-16-20-23)30(27(7,8)9,28(10,11)12)24-21-17-14-18-22-24/h13-22H,1-12H3 |
InChI-Schlüssel |
WWDYAPFGUDSMIY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[(naphthalen-1-yl)methyl]mercury](/img/no-structure.png)

